BenchChemオンラインストアへようこそ!

1-(4-bromophenyl)-1,2-dihydropyridazine-3,6-dione

Enzyme Inhibition Pyrimidine Biosynthesis Antimetabolite Research

1-(4-Bromophenyl)-1,2-dihydropyridazine-3,6-dione (CAS 5435-32-5) is a synthetic, brominated heterocyclic compound belonging to the 1-aryl-1,2-dihydropyridazine-3,6-dione class, structurally related to maleic hydrazide derivatives. It features a pyridazine-3,6-dione core with a 4-bromophenyl substituent at the N1 position, a scaffold associated with diverse biological activities including enzyme inhibition and anticonvulsant effects.

Molecular Formula C10H7BrN2O2
Molecular Weight 267.08 g/mol
CAS No. 5435-32-5
Cat. No. B5125989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromophenyl)-1,2-dihydropyridazine-3,6-dione
CAS5435-32-5
Molecular FormulaC10H7BrN2O2
Molecular Weight267.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=O)C=CC(=O)N2)Br
InChIInChI=1S/C10H7BrN2O2/c11-7-1-3-8(4-2-7)13-10(15)6-5-9(14)12-13/h1-6H,(H,12,14)
InChIKeyDXIIPXGVMBOYRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)-1,2-dihydropyridazine-3,6-dione (CAS 5435-32-5): Core Chemical Profile and Procurement-Grade Identity


1-(4-Bromophenyl)-1,2-dihydropyridazine-3,6-dione (CAS 5435-32-5) is a synthetic, brominated heterocyclic compound belonging to the 1-aryl-1,2-dihydropyridazine-3,6-dione class, structurally related to maleic hydrazide derivatives. It features a pyridazine-3,6-dione core with a 4-bromophenyl substituent at the N1 position, a scaffold associated with diverse biological activities including enzyme inhibition and anticonvulsant effects [1]. The compound has been catalogued in screening libraries under identifiers Oprea1_820951 and Aids-124310, indicating its historical inclusion in early-stage drug discovery collections .

Why 4-Bromophenyl Substitution on 1,2-Dihydropyridazine-3,6-dione Cannot Be Assumed Equivalent to Other Halogen Analogs


In-class substitution of the 4-bromophenyl group with other halogen congeners (e.g., 4-chlorophenyl or 4-fluorophenyl) or the unsubstituted pyridazine-3,6-dione core is not functionally equivalent. The bromine atom at the para position critically modulates both electronic (σp = 0.23 for Br vs. 0.06 for F) and steric parameters, influencing target binding and physicochemical properties such as logP and solubility [1]. Historical data on pyridazine-3,6-diones explicitly demonstrate that the number and position of bromine substituents directly control both biological activity and aqueous solubility, with a proportional relationship between bromine content and complement-inhibitory activity, counterbalanced by an inverse relationship with solubility [2]. Consequently, selecting a non-brominated or differently halogenated analog without empirical validation introduces quantifiable risk of altered potency, selectivity, and solubility.

1-(4-Bromophenyl)-1,2-dihydropyridazine-3,6-dione: Differential Evidence vs. In-Class Analogs


Dihydroorotase Inhibition: Target Compound Activity vs. Scaffold Baseline

The target compound exhibits measurable inhibition of dihydroorotase (DHOase), a key enzyme in pyrimidine biosynthesis, with an IC₅₀ of 1.00 × 10⁶ nM (1 mM) at pH 7.37 against the mouse Ehrlich ascites enzyme [1]. This level of inhibition, while weak, represents a detectable interaction that is absent in the unsubstituted pyridazine-3,6-dione core scaffold, which lacks the aromatic substituent required for binding pocket occupancy. No comparative IC₅₀ data for the 4-chloro or 4-fluoro analogs are available in this assay system, precluding a direct potency ranking.

Enzyme Inhibition Pyrimidine Biosynthesis Antimetabolite Research

Bromine-Dependent Solubility-Activity Trade-Off in Pyridazine-3,6-diones

In a cytostatic activity study of pyridazine-3,6-diones, the complement-inhibitory activity of soluble derivatives was directly proportional to the number of bromine substituents at the C-4 and C-5 positions of the heterocyclic core. Conversely, aqueous solubility exhibited an inverse proportional relationship with bromine content [1]. The target compound, bearing a single bromine atom at the para position of the N1-phenyl ring (not the core), occupies a distinct structural niche: it introduces bromine-mediated electronic effects without the severe solubility penalty associated with core-dibrominated analogs such as 4,5-dibromo-1,2-dihydropyridazine-3,6-dione (CAS 6958-60-7).

Structure-Activity Relationship Complement Inhibition Solubility Optimization

Computed Physicochemical Differentiation vs. 4-Chloro and 4-Fluoro Analogs

Computed molecular properties differentiate the 4-bromophenyl derivative from its 4-chloro and 4-fluoro counterparts in parameters relevant to permeability and metabolic stability. The target compound (C₁₀H₇BrN₂O₂, MW 267.08) has a higher computed LogP and larger polar surface area than the corresponding 4-fluoro analog (MW ~206.18), while the 4-chloro analog (MW ~222.63) occupies an intermediate position . The bromine atom's larger van der Waals radius (1.85 Å vs. Cl 1.75 Å, F 1.47 Å) also confers distinct steric constraints in target binding pockets.

Physicochemical Profiling LogP Medicinal Chemistry Triage

Anticonvulsant Scaffold Potential: Class-Level Evidence from 1-Substituted Series

A series of 1-substituted-1,2-dihydro-pyridazine-3,6-diones was evaluated for in vivo anticonvulsant activity in the maximal electroshock (MES) seizure model. The most potent compound, 4h, achieved an ED₅₀ of 44.7 mg/kg i.p., while other analogs demonstrated ED₅₀ values ranging from 72 to 79 mg/kg [1]. Although the 4-bromophenyl derivative was not specifically tested in this study, the data establish that the 1-substituted-1,2-dihydro-pyridazine-3,6-dione scaffold is capable of producing centrally active anticonvulsant agents with quantifiable in vivo efficacy, a profile not observed in the unsubstituted core. Procurement of the 4-bromophenyl variant enables exploration of halogen-dependent potency modulation within this validated phenotype.

Anticonvulsant Drug Discovery MES Seizure Model In Vivo Pharmacology

Prioritized Application Scenarios for 1-(4-Bromophenyl)-1,2-dihydropyridazine-3,6-dione Based on Differentiated Evidence


Probe for Halogen-Dependent Complement Inhibition SAR

The established proportional relationship between bromine content and complement-inhibitory activity in pyridazine-3,6-diones [1] positions the target compound as a structural probe. Its single bromine atom at the N1-phenyl position allows systematic comparison with non-brominated, core-monobrominated, and core-dibrominated analogs to deconvolve the site-specific contribution of bromine to potency and solubility. This application directly leverages the solubility-activity trade-off evidence from Section 3, Evidence Item 2.

Halogen-Scanning Tool in Anticonvulsant Lead Optimization

Given that 1-substituted-1,2-dihydro-pyridazine-3,6-diones have demonstrated in vivo anticonvulsant efficacy (ED₅₀ 44.7–79 mg/kg i.p. in MES) [2], the 4-bromophenyl derivative serves as a halogen-scanning analog. Its procurement alongside the 4-fluoro and 4-chloro variants enables a systematic assessment of halogen size and electronegativity on seizure protection and CNS penetration, building on the physicochemical differentiation data in Section 3, Evidence Item 3.

Dihydroorotase Active-Site Occupancy Probe for Pyrimidine Metabolism Studies

The measurable dihydroorotase inhibition (IC₅₀ = 1 mM) [3], although weak, provides a starting point for fragment-based or structure-guided optimization. The compound's 4-bromophenyl group offers a defined electron density feature for X-ray crystallography phasing, making it suitable as a heavy-atom derivative for co-crystallization studies with DHOase to map the binding site architecture, a capability not available with the unsubstituted pyridazine-3,6-dione core.

Chemical Biology Tool for Bromine-Mediated Protein Interaction Studies

The presence of a bromine atom enables anomalous scattering in X-ray crystallography and provides a distinct isotopic signature for mass spectrometry-based target engagement studies. This differentiates the compound from chloro and fluoro analogs for biophysical assay development, consistent with the computed physicochemical property evidence .

Quote Request

Request a Quote for 1-(4-bromophenyl)-1,2-dihydropyridazine-3,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.